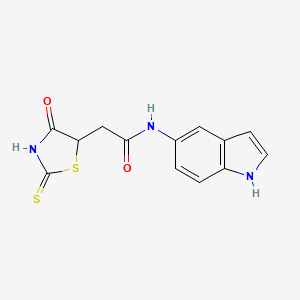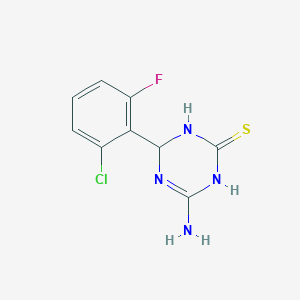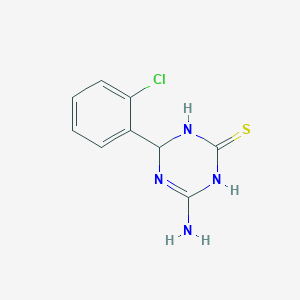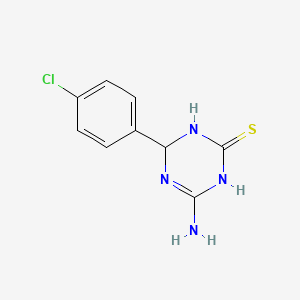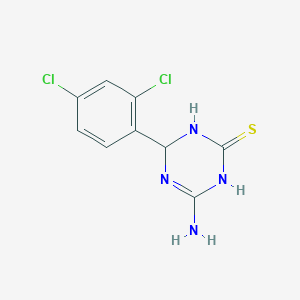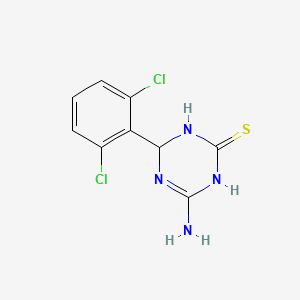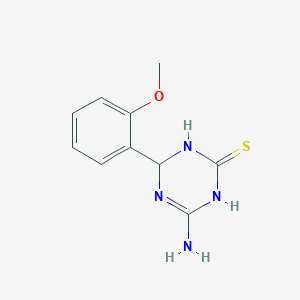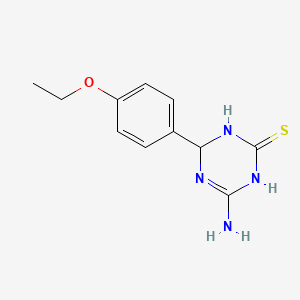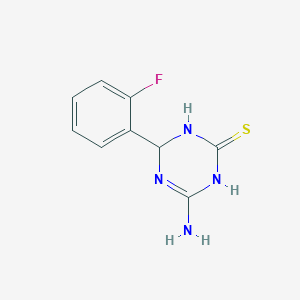![molecular formula C11H15N5S B3084071 4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-68-8](/img/structure/B3084071.png)
4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol
説明
4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C11H15N5S and its molecular weight is 249.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol and its derivatives have been a subject of interest in chemical synthesis and structural analysis. Various methods have been employed for the synthesis of 1,3,5-triazine derivatives, including those incorporating dimethylamino groups (Zhang Li-hu, 2014). The chemical structures of these compounds are often elucidated using techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
The antimicrobial properties of 1,3,5-triazine derivatives, including those with dimethylamino phenyl groups, have been extensively studied. These compounds have demonstrated efficacy against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Divyesh Patel, P. Kumari, & N. Patel, 2012).
Anticancer Activity
Some 1,3,5-triazine derivatives have shown promising anticancer activities. For instance, specific derivatives have been tested for their in vitro antitumor activity, with notable effectiveness against certain cancer cell lines (F. Sa̧czewski, A. Bułakowska, P. Bednarski, & R. Grunert, 2006). This opens avenues for the development of new cancer therapeutics.
Polymer Synthesis
Triazine derivatives, including those with dimethylamino groups, have been utilized in the synthesis of polymers. These polymers exhibit diverse properties like solubility in various acids and thermal stability, making them suitable for specialized applications (T. Unishi, Y. Tanaka, H. Ishikawa, & I. Honda, 1974).
Corrosion Inhibition
Some triazine derivatives have been investigated as corrosion inhibitors, particularly for carbon steel in acidic environments. Their efficacy in preventing corrosion underlines their potential in industrial applications (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, & D. Cao, 2016).
Electrochemical Studies
The electrochemical behavior of triazine derivatives, including those with dimethylamino groups, has been studied in non-aqueous media. These studies provide insights into their redox behavior and potential applications in electrochemical devices (N. Farzinnejad, A. M. Beigi, L. Fotouhi, K. Torkestani, & H. A. Ghadirian, 2005).
作用機序
Target of Action
Similar triazine derivatives have been investigated for their antimicrobial activity , suggesting that the compound may interact with microbial proteins or enzymes.
Mode of Action
It’s known that triazine derivatives can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the death of microbial cells by disrupting essential cellular processes.
特性
IUPAC Name |
4-amino-2-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-16(2)8-5-3-7(4-6-8)9-13-10(12)15-11(17)14-9/h3-6,9H,1-2H3,(H4,12,13,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGWZUUFYNHQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)
